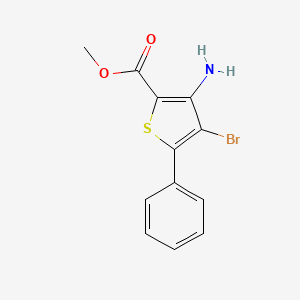
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate
Descripción general
Descripción
“Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate” is a chemical compound with the molecular formula C12H10BrNO2S and a molecular weight of 312.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate” consists of a thiophene ring substituted with an amino group, a bromo group, a phenyl group, and a carboxylate group .Aplicaciones Científicas De Investigación
a. Drug Discovery and Development: Thiophene derivatives, including Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate, serve as building blocks for designing novel drugs. Researchers explore their potential as anticancer agents, anti-inflammatory compounds, antimicrobials, and more. These molecules can be modified to enhance bioactivity and reduce toxicity.
b. Organic Electronics and Semiconductors: Thiophene-based compounds play a crucial role in organic electronics. Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate contributes to the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other optoelectronic devices. Its π-conjugated system allows efficient charge transport.
Chemical Synthesis Routes
For those interested in the synthetic pathways, Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate can be prepared through various condensation reactions, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods allow access to diverse thiophene derivatives.
Propiedades
IUPAC Name |
methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-16-12(15)11-9(14)8(13)10(17-11)7-5-3-2-4-6-7/h2-6H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOIWXINVKOLFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)C2=CC=CC=C2)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-bromo-5-phenylthiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

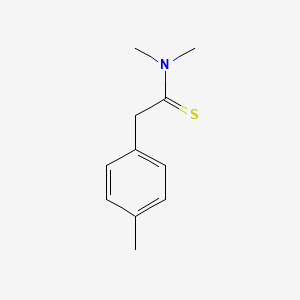
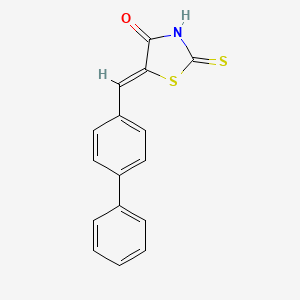
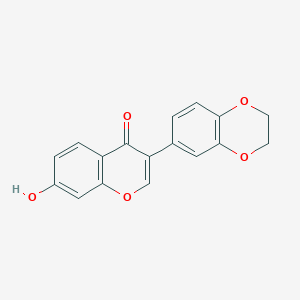
![3-Ethyl-1h-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2766412.png)
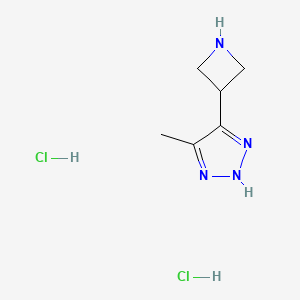

![N,N,4-trimethyl-2-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamido)thiazole-5-carboxamide](/img/structure/B2766420.png)
![2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B2766421.png)
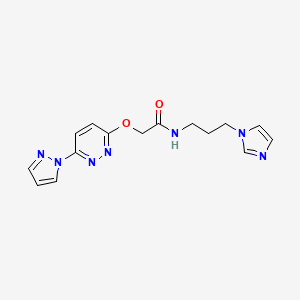
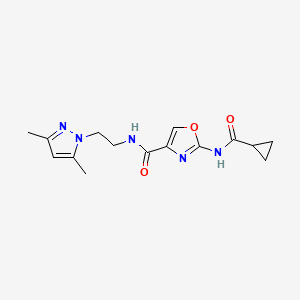
![6-Tert-butyl-2-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2766424.png)

![2-{bicyclo[2.2.1]heptan-2-yl}-N-(4-cyanothian-4-yl)acetamide](/img/structure/B2766428.png)
![2-chloro-6-fluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2766429.png)